molecular formula C4H4IN3O B1384460 6-Amino-5-iodopyrimidin-4-OL CAS No. 655253-93-3

6-Amino-5-iodopyrimidin-4-OL

Cat. No. B1384460
CAS RN: 655253-93-3
M. Wt: 237 g/mol
InChI Key: JHZSQTCCDKICMM-UHFFFAOYSA-N
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Description

“6-Amino-5-iodopyrimidin-4-OL” is a chemical compound . It is a derivative of pyrimidine, which is a heterocyclic aromatic compound that occurs widely in nature .


Synthesis Analysis

There are numerous methods for the synthesis of pyrimidines . For instance, one method involves the cyclocondensation of 3-substituted N-cyano-N-methylbut-2-enamides and 4-methoxybenzylamine .


Molecular Structure Analysis

The molecular formula of “6-Amino-5-iodopyrimidin-4-OL” is C4H3IN2O . The structure of pyrimidines is a six-membered ring with two nitrogen atoms at positions 1 and 3 .

Safety and Hazards

The safety data sheet for “6-Amino-5-iodopyrimidin-4-OL” suggests that any clothing contaminated by the product should be immediately removed and the affected area should be moved out of the dangerous zone . It also suggests that the product should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

4-amino-5-iodo-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4IN3O/c5-2-3(6)7-1-8-4(2)9/h1H,(H3,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZSQTCCDKICMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=O)N1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-iodopyrimidin-4-OL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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